Regioisomeric Differentiation: 5-Fluoro vs. 4-Fluoro Substitution Impact on N-Type Calcium Channel Antagonist Precursor Activity
In a systematic study of fluorophenoxyanilide derivatives as N-type calcium channel (Cav2.2) blockers, the ortho-phenoxyaniline scaffold—of which 2-(4-chlorophenoxy)-5-fluoroaniline is a direct precursor—served as the synthetic entry point for the most active series. The study explicitly compared ortho-, meta-, and para-phenoxyaniline-derived anilides (compounds 5a, 5b, 5c), demonstrating that the ortho-phenoxy substitution pattern provides superior Cav2.2 inhibition in SH-SY5Y neuroblastoma FLIPR assays [1]. Compounds derived from the ortho-phenoxyaniline series achieved up to a seven-fold improvement in potency over the originally designed ω-conotoxin GVIA peptidomimetics, whereas meta- and para-substituted analogs showed diminished activity [1]. Although direct IC₅₀ values for the free aniline precursor are not reported, the regioisomeric identity of 2-(4-chlorophenoxy)-5-fluoroaniline places it within the validated ortho series, distinguishing it from 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8), which would map to the less active para-substituted scaffold.
| Evidence Dimension | Cav2.2 channel inhibition potency (derived anilide series) |
|---|---|
| Target Compound Data | Ortho-phenoxyanilide series (derived from 2-phenoxyaniline scaffold): up to 7-fold potency improvement over reference peptidomimetics [1] |
| Comparator Or Baseline | Meta- and para-phenoxyanilide series: diminished activity relative to ortho series; ω-conotoxin GVIA mimetic reference compounds (baseline activity) [1] |
| Quantified Difference | Up to 7-fold improvement for ortho-phenoxy series vs. reference; ortho > meta ≈ para in Cav2.2 FLIPR assay [1] |
| Conditions | SH-SY5Y human neuroblastoma FLIPR assay measuring depolarization-evoked calcium influx via Cav2.2 channels [1] |
Why This Matters
Procurement of the correct ortho-substituted regioisomer determines which SAR series a research program enters; selecting 4-(4-chlorophenoxy)-3-fluoroaniline instead of 2-(4-chlorophenoxy)-5-fluoroaniline would place the project in a demonstrably less productive scaffold for Cav2.2 pain target programs.
- [1] Gleeson EC, Graham JE, Spiller S, Vetter I, Lewis RJ, Duggan PJ, Tuck KL. Inhibition of N-type calcium channels by fluorophenoxyanilide derivatives. Marine Drugs. 2015;13(4):2030-2045. DOI: 10.3390/md13042030. View Source
